molecular formula C16H32O3 B1367024 6-Hydroxyhexadecanoic acid CAS No. 58763-57-8

6-Hydroxyhexadecanoic acid

Cat. No.: B1367024
CAS No.: 58763-57-8
M. Wt: 272.42 g/mol
InChI Key: DLMIUMCETWCTHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxyhexadecanoic acid can be synthesized through various methods. One notable method involves the use of multi-enzyme cascade reactions. For instance, a three-enzyme cascade reaction using whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase has been reported. This method does not require external NADPH or NADP+ and achieves high yields of 6-hydroxyhexanoic acid .

Industrial Production Methods

Industrial production of this compound can also be achieved through biocatalysis. For example, Gluconobacter oxydans can oxidize 1,6-hexanediol to produce 6-hydroxyhexanoic acid under specific pH conditions. This method integrates bio- and chemical catalysis to produce the compound sustainably .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyhexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with reagents like thionyl chloride to form corresponding esters.

Major Products

    Oxidation: Oxidation of this compound can lead to the formation of hexadecanedioic acid.

    Reduction: Reduction can yield hexadecanol.

    Substitution: Substitution reactions can produce various esters and derivatives.

Scientific Research Applications

6-Hydroxyhexadecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxyhexadecanoic acid involves its role as a structural component in plant cuticles. It is synthesized from palmitic acid through the action of cytochrome P450 enzymes, such as CYP704B2. These enzymes catalyze the ω-hydroxylation of fatty acids, which is essential for the biosynthesis of cutin and the formation of pollen exine in plants .

Comparison with Similar Compounds

6-Hydroxyhexadecanoic acid is similar to other hydroxy fatty acids, such as:

    16-Hydroxypalmitic acid: Another name for this compound.

    Hexadecanoic acid (Palmitic acid): The parent compound from which this compound is derived.

    16-Hydroxyhexadecanoyl-CoA: A derivative involved in metabolic pathways.

The uniqueness of this compound lies in its specific hydroxylation at the 16th carbon, which imparts unique properties and functions, particularly in the formation of plant cuticles.

Properties

IUPAC Name

6-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMIUMCETWCTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311451
Record name 6-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58763-57-8
Record name 6-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58763-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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